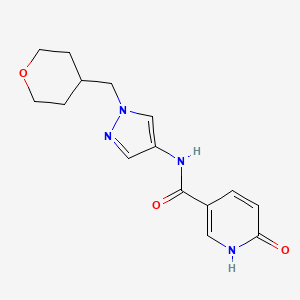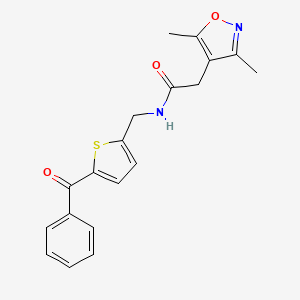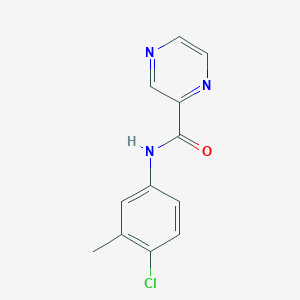![molecular formula C16H17ClN2O2 B2550528 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide CAS No. 866152-53-6](/img/structure/B2550528.png)
2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide is a chemical entity that has not been directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, acetamide moieties, and heterocyclic structures, which are often synthesized for their potential biological activities, including pesticide and antimicrobial applications .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For instance, the synthesis of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide involves the use of X-ray powder diffraction to characterize the final products, indicating a complex structure that may require careful control of reaction conditions . Another example is the synthesis of a bicyclic thiohydantoin fused to pyrrolidine, which was achieved through a cyclization reaction followed by an addition reaction, yielding a 79% success rate . These methods suggest that the synthesis of the compound would also require precise reaction steps and characterization techniques.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using techniques such as X-ray diffraction, NMR, and IR spectroscopy . Additionally, computational modeling, including density functional theory (DFT) and Hartree-Fock calculations, has been employed to predict the conformational behavior and chemical shifts of these molecules . These studies provide insights into the three-dimensional arrangement of atoms within the molecule and the electronic environment, which are critical for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through their interactions with other chemicals during synthesis and their potential as pesticides or antimicrobial agents. For example, the reaction of 6-methyluracil with 2-chloromethyltiiran and subsequent reactions to form N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide demonstrate the complexity of the reactions involved . The antimicrobial activity studies of these compounds also shed light on their potential to participate in biochemical reactions within microbial cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to the one have been characterized using various analytical techniques. The determination of acid dissociation constants using potentiometric titration in a hydroorganic solvent provides information on the acidity and potential ionization states of the compound . The relative peak intensities and unit-cell parameters obtained from X-ray powder diffraction data contribute to the understanding of the compound's crystalline properties . These properties are essential for predicting the behavior of the compound in different environments and its suitability for various applications.
Applications De Recherche Scientifique
Environmental Impact and Toxicology
Organophosphorus and Pyrethroid Pesticides Exposure : A study highlighted the widespread environmental exposure of South Australian preschool children to organophosphorus (OP) and pyrethroid (PYR) pesticides, suggesting significant public health implications due to these compounds being developmental neurotoxicants. The research emphasizes the need for stringent regulation and public health policy development regarding the use of these chemicals (Babina et al., 2012).
Chlorophenoxy Herbicides and Health Risks : Studies have investigated the health implications of exposure to chlorophenoxy herbicides and their contaminants, such as 2,4-D and MCPA, showing potential associations with adverse reproductive outcomes and increased cancer risks in exposed individuals. These findings highlight the importance of understanding the toxicological effects of such chemical exposures (Faustini et al., 1996; Hooiveld et al., 1998).
Implications for Human Health
Pesticide Applicators and Cancer Hypotheses : A study measured serum levels of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in New Zealand pesticide applicators, providing evidence that may inform cancer hypotheses related to phenoxyherbicide and chlorophenol exposure. The research underscores the complexity of assessing health risks associated with chemical exposures in occupational settings (Smith et al., 1992).
DDT Metabolite DDE and Reproductive Outcomes : Another area of concern is the association between the DDT metabolite DDE and adverse reproductive outcomes. Research has suggested that high levels of DDE in maternal serum are linked to preterm births and small-for-gestational-age babies, highlighting the potential reproductive hazards posed by persistent environmental contaminants (Longnecker et al., 2001).
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-9-14(15(20)16(21)18(3)4)11(2)19(10)13-7-5-12(17)6-8-13/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTMGCMXWSLVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate](/img/structure/B2550446.png)
![benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2550449.png)
![N-(4-bromo-3-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2550450.png)
![4-chloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2550451.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2550452.png)

![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550457.png)
![5-(3-chloro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2550459.png)



![(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2550464.png)

